

Application Note and Protocol: Liquid-Liquid Extraction of Vinorelbine from Biological Matrices

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Compound of Interest

Compound Name: Vinorelbine-d3 (ditartrate)

Cat. No.: B15145438

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This document provides a detailed protocol for the liquid-liquid extraction (LLE) of vinorelbine from biological matrices such as plasma, whole blood, and urine. This method is suitable for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid used in chemotherapy for various cancers.^{[1][2]} Accurate quantification of vinorelbine in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring.^{[1][3][4]} Liquid-liquid extraction is a robust and widely used technique for the efficient recovery of vinorelbine and its metabolites from complex biological matrices, ensuring cleaner extracts for sensitive analytical instrumentation.^{[1][5][6]} This protocol outlines a generalized yet detailed procedure based on established methods.

Data Summary

The following tables summarize the quantitative data from various validated methods for vinorelbine extraction and analysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological Matrix	Internal Standard	LLOQ (ng/mL)	Linearity Range (ng/mL)	Extraction Solvent	Reference
Human Plasma	Vinblastine	0.1	0.1 - 200	Methyl-tert-butyl ether	[1]
Human Plasma	Deuterated Isotopes	0.025	0.025 - 10	tert-butyl methyl ether (TBME)	[5]
Human Whole Blood	4-O-deacetylvinorelbine (M1)	0.05	Up to 25	Protein Precipitation	[7]
Human Serum	-	0.5	0.5 - 1000	-	[8]
Blood, Plasma, Urine, Faeces	Vinblastine	0.25 (for vinorelbine and 4-O-deacetylvinorelbine)	Up to 200 (whole blood)	Deproteinization	[9]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Biological Matrix	Internal Standard	LLOQ (ng/mL)	Linearity Range (ng/mL)	Extraction Solvent	Extraction Recovery (%)	Reference
Human Plasma	Vinblastine	1	1 - 100	Diethyl ether	101	[3][6]
Human Blood	Vinblastine	2.5	2.5 - 100	Diethyl ether	75	[3][6]
Human Blood and Urine	Vinblastine	2.5	Up to 2000	Diethyl ether	>94 (precision and accuracy)	[6]

Experimental Protocol: Liquid-Liquid Extraction

This protocol is a composite of best practices from the cited literature. Adjustments may be necessary based on the specific biological matrix and analytical instrumentation.

1. Materials and Reagents

- Biological Matrix: Plasma, Whole Blood, or Urine
- Internal Standard (IS): Vinblastine solution (concentration to be optimized based on the expected analyte concentration)
- Extraction Solvents:
 - Methyl-tert-butyl ether (MTBE)[1]
 - tert-butyl methyl ether (TBME)[5]
 - Diethyl ether[6]
- Reconstitution Solvent: Typically a mixture compatible with the initial mobile phase of the chromatographic system (e.g., acetonitrile-ammonium formate buffer).[1]

- Centrifuge Tubes: Polypropylene tubes (e.g., 1.5 mL or 2 mL)
- Vortex Mixer
- Centrifuge (capable of reaching $>10,000 \times g$)
- Nitrogen Evaporator or vacuum concentrator
- Autosampler Vials

2. Sample Preparation

- Thaw frozen biological samples to room temperature.
- Vortex the samples gently to ensure homogeneity.
- For whole blood, consideration should be given to the high binding of vinorelbine to platelets and blood cells.[4][6] Consistent handling and processing are critical.

3. Extraction Procedure

- Pipette a known volume of the biological matrix (e.g., 50 μL to 200 μL) into a clean centrifuge tube.[1]
- Add a specific volume of the internal standard solution (e.g., 10 μL of vinblastine solution).
- Vortex briefly to mix.
- Add a larger volume of the organic extraction solvent (e.g., 1 mL of MTBE or diethyl ether). The ratio of solvent to sample should be optimized but is typically in the range of 5:1 to 10:1.
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
- Centrifuge the mixture at a high speed (e.g., $10,000 \times g$) for 5-10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new clean tube, avoiding aspiration of the aqueous layer or the protein interface.

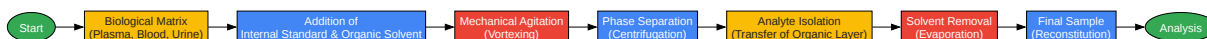
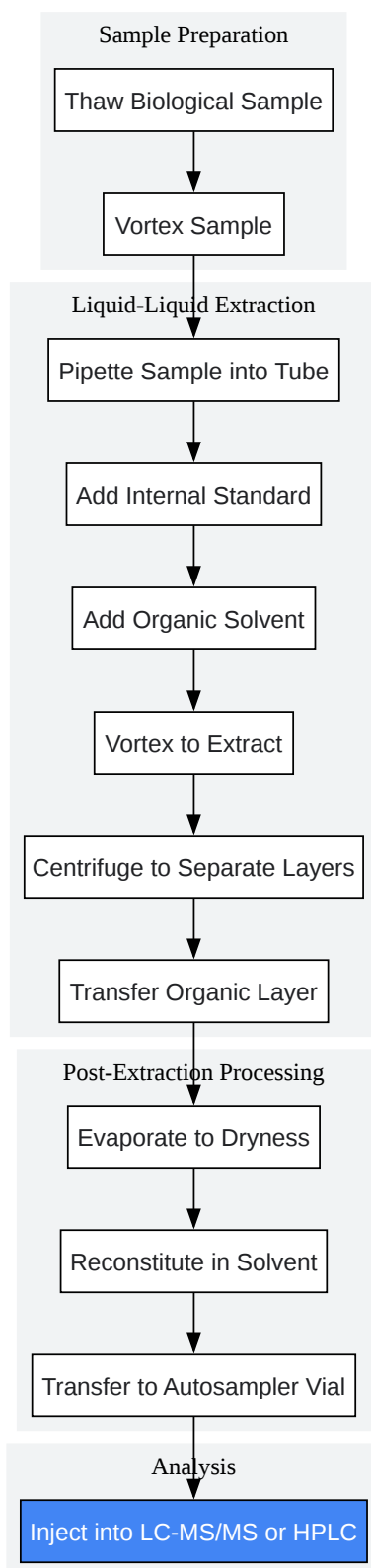
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).
- Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 µL).
[\[1\]](#)
- Vortex for 30 seconds to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

4. For Urine Samples

- Urine samples may require an initial dilution step with a suitable buffer to adjust the pH before extraction.[\[9\]](#)

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the liquid-liquid extraction protocol for vinorelbine.



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